An In-depth Technical Guide to the Crystallographic Analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
An In-depth Technical Guide to the Crystallographic Analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystallographic analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide, a molecule of interest in medicinal chemistry. While a definitive published crystal structure for this specific compound is not currently available in open literature, this document serves as a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal and powder X-ray diffraction (XRD). By leveraging data from structurally analogous thiazole and hydrazide derivatives, this guide offers valuable insights into the anticipated molecular geometry, crystal packing, and interpretation of XRD data. This whitepaper is designed to be an essential resource for researchers undertaking the structural elucidation of this and related compounds, providing both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
The thiazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] Similarly, the hydrazide functional group is a key component in many pharmaceutical agents. The title compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide (CAS 300664-52-2), combines these two important moieties, making it a molecule of significant interest for potential applications in drug discovery and development.[2][3]
A definitive understanding of the three-dimensional structure of this molecule at an atomic level is crucial for several reasons:
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Structure-Activity Relationship (SAR) Studies: A precise molecular geometry is fundamental to understanding how the molecule interacts with biological targets.
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Drug Design and Optimization: Knowledge of the crystal structure can inform the design of more potent and selective analogs.
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Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.
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Intellectual Property: A solved crystal structure provides a unique and defensible characterization of a novel chemical entity.
This guide will provide the necessary protocols and theoretical framework to empower researchers to successfully determine and interpret the crystal structure and XRD data of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide.
Synthesis and Crystallization
While specific reaction conditions for the synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide are not extensively detailed in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles for similar hydrazide derivatives.[4]
Proposed Synthesis Pathway
A common method for the synthesis of hydrazides involves the reaction of an ester with hydrazine hydrate.[5] Therefore, a logical synthetic precursor would be an ethyl or methyl ester of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid.
DOT Script for Synthesis Pathway
Caption: Proposed synthesis of the title compound via hydrazinolysis of the corresponding ester.
Experimental Protocol for Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] Several methods should be systematically explored.
2.2.1. Slow Evaporation
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Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with a less volatile co-solvent like water or hexane) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
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Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
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Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
2.2.2. Vapor Diffusion
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Prepare a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or diethyl ether).
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
2.2.3. Rationale Behind Method Selection
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility. The rate of crystallization should be slow to allow for the formation of well-ordered, single crystals rather than polycrystalline powder.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.[7]
Experimental Workflow
DOT Script for SC-XRD Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
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Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[7] A detector records the positions and intensities of the diffracted X-ray beams.
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Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
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Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
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Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The final output is typically a Crystallographic Information File (CIF).
Expected Molecular and Crystal Structure
In the absence of a determined structure for the title compound, we can infer probable structural features by examining related molecules in the Cambridge Structural Database (CSD).[8]
Anticipated Molecular Geometry
Based on the crystal structures of similar 2-phenyl-1,3-thiazole derivatives, the following geometric features are expected:
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The thiazole ring will be essentially planar.
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There will be a dihedral angle between the planes of the thiazole and phenyl rings. This angle can vary depending on the steric hindrance of substituents. For instance, in 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, this dihedral angle is 10.8(2)°.[9]
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The ethanohydrazide side chain will exhibit a degree of conformational flexibility.
Potential Crystal Packing and Intermolecular Interactions
The presence of the hydrazide group, with its N-H and C=O functionalities, strongly suggests the formation of hydrogen bonds, which will likely dominate the crystal packing.
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Hydrogen Bonding: It is highly probable that intermolecular N-H···O=C hydrogen bonds will be observed, potentially forming dimers or extended chains. This is a common motif in hydrazide crystal structures.[10]
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π-π Stacking: Interactions between the phenyl and/or thiazole rings of adjacent molecules may also contribute to the overall crystal stability.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters from related structures to provide a baseline for what might be expected for the title compound.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one | Monoclinic, P2₁/c | 17.7108(8) | 5.1411(2) | 15.9065(6) | 94.706(3) | 1443.45(10) | [9] |
| (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | Orthorhombic, P2₁2₁2₁ | - | - | - | - | - | [11] |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic, P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | - | - | [12] |
Powder X-ray Diffraction (PXRD)
Powder XRD is a powerful technique for the characterization of bulk crystalline materials.[13] It is particularly useful for phase identification, assessing sample purity, and can also be used for structure determination in cases where single crystals are not available.[14][15][16][17]
Experimental Protocol
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Sample Preparation: A small amount of the finely ground crystalline powder (typically a few milligrams to ~200 mg) is packed into a sample holder.[18] Care must be taken to ensure a flat, level surface.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder diffraction pattern is a "fingerprint" of the crystalline phase.
-
Phase Identification: The experimental pattern can be compared to databases of known patterns (e.g., the Powder Diffraction File) to identify the crystalline phase(s) present.
-
Purity Assessment: The presence of peaks from other crystalline phases would indicate impurities.
-
Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.
-
DOT Script for PXRD Data Analysis Workflow
Caption: Workflow for the analysis of powder X-ray diffraction data.
Interpreting the PXRD Pattern
The PXRD pattern of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide would be expected to show a series of sharp peaks, characteristic of a well-ordered crystalline material. The positions of these peaks are determined by the size and shape of the unit cell (Bragg's Law), while their relative intensities are determined by the arrangement of atoms within the unit cell. A comparison of the experimental PXRD pattern with a pattern calculated from a single-crystal structure determination is the ultimate confirmation of the bulk phase purity.
Conclusion
The structural elucidation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide is a critical step in understanding its potential as a pharmacologically active agent. This technical guide has provided a comprehensive framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and analysis by both single-crystal and powder X-ray diffraction, researchers will be well-equipped to determine the definitive three-dimensional structure of this molecule. The insights gained from the analysis of related compounds provide a strong predictive foundation for the expected molecular geometry and crystal packing, which will be invaluable in the interpretation of the experimental data. The successful application of these methodologies will undoubtedly accelerate research and development efforts involving this promising class of compounds.
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